molecular formula C18H26N2O4 B6920953 N-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(oxan-2-yl)propanamide

N-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(oxan-2-yl)propanamide

Cat. No.: B6920953
M. Wt: 334.4 g/mol
InChI Key: RPAKQRONBZYLJG-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(oxan-2-yl)propanamide is a complex organic compound that features a furan ring, a piperidine ring, and an oxane ring

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(oxan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c21-17(7-6-15-4-1-2-12-23-15)19-14-8-10-20(11-9-14)18(22)16-5-3-13-24-16/h3,5,13-15H,1-2,4,6-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAKQRONBZYLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCC(=O)NC2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(oxan-2-yl)propanamide typically involves multiple steps. One common approach starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperidine to form the intermediate N-(furan-2-carbonyl)piperidine. This intermediate is further reacted with 3-(oxan-2-yl)propanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(oxan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms in the furan and piperidine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.

Scientific Research Applications

N-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(oxan-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)piperidin-4-yl]-3-(oxan-2-yl)propanamide involves its interaction with specific molecular targets. The furan ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-carbonyl)piperidine: Lacks the oxane ring, making it less complex.

    N-(furan-2-carbonyl)piperidin-4-yl)acetamide: Contains an acetamide group instead of the oxane ring.

    N-(furan-2-carbonyl)piperidin-4-yl)butanamide: Contains a butanamide group, which alters its chemical properties.

Uniqueness

N-[1-(furan-2-carbonyl)piperidin-4-

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